2-methoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide
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Overview
Description
“2-methoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide” is a complex organic compound. It is a derivative of isoxazole, a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives are known for their wide spectrum of biological activities and therapeutic potential .
Molecular Structure Analysis
The molecular structure of isoxazole derivatives consists of asymmetric units . The compounds crystallize in orthorhombic and monoclinic crystal systems . The molecular structures are stabilized by secondary intermolecular interactions .Scientific Research Applications
Alzheimer's Disease Research
Research into the related compound N-Hydroxy-4-((5-(4-methoxybenzoyl)-1H-indol-1-yl)methyl)benzamide has shown potent inhibitory selectivity against histone deacetylase 6 (HDAC6), with significant implications for Alzheimer's disease. This compound not only reduces the phosphorylation and aggregation of tau proteins but also exhibits neuroprotective activity by triggering ubiquitination. Notably, it has demonstrated the ability to ameliorate impaired learning and memory in animal models, showing potential as a future treatment for Alzheimer's disease (Lee et al., 2018).
Antidiabetic and Antihyperglycemic Agents
Another study focused on the derivatives of benzamide, such as 5-[(2,4-dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[4-(trifluorome thyl)-phenyl]methyl]benzamide (KRP-297), identifying it as a promising candidate for diabetes mellitus treatment due to its antihyperglycemic properties (Nomura et al., 1999).
Antimicrobial and Antioxidant Activities
A new benzamide derivative isolated from endophytic Streptomyces YIM67086 demonstrated notable antimicrobial activities. Additionally, this compound exhibited antioxidant properties, highlighting its potential for diverse therapeutic applications (Yang et al., 2015).
Neuroleptic Activity
Research into benzamides, including compounds like cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide, has revealed their potential as neuroleptics. These compounds have shown significant inhibitory effects on apomorphine-induced stereotyped behavior in rats, indicating their potential use in treating psychosis with fewer side effects compared to traditional medications (Iwanami et al., 1981).
Future Directions
Isoxazole derivatives, including “2-methoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide”, have immense potential due to their wide spectrum of biological activities. Therefore, the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . They could provide a rich source of new compounds having promising biological activities .
Properties
IUPAC Name |
2-methoxy-N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-23-15-9-7-13(8-10-15)18-11-14(21-25-18)12-20-19(22)16-5-3-4-6-17(16)24-2/h3-11H,12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEKRRKDBKAOLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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